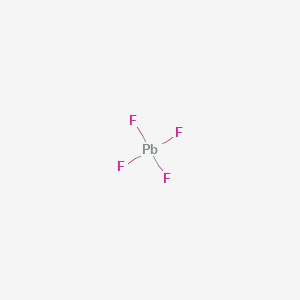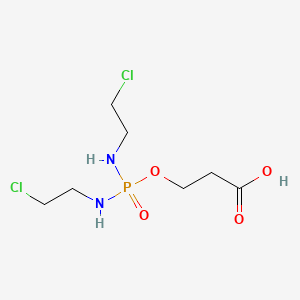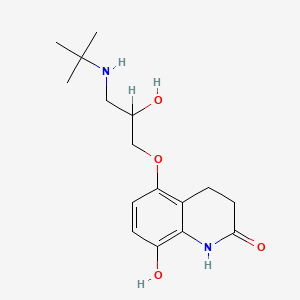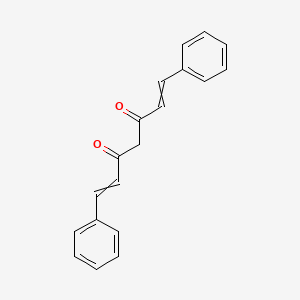
1,7-Diphenylhepta-1,6-diene-3,5-dione
Vue d'ensemble
Description
1,7-Diphenylhepta-1,6-diene-3,5-dione is a non-phenolic curcuminoid model compound. It is structurally related to curcumin, a natural polyphenol found in turmeric.
Méthodes De Préparation
1,7-Diphenylhepta-1,6-diene-3,5-dione can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with acetylacetone in the presence of a base, followed by cyclization and dehydration reactions . The reaction conditions typically include the use of solvents such as ethanol or ethyl acetate and catalysts like copper(II) complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1,7-Diphenylhepta-1,6-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include benzaldehyde, cinnamaldehyde, and flavanone . The compound’s photochemical properties also allow it to undergo unique photochemical conversions, such as the formation of flavonoids from diarylheptanoid molecules .
Applications De Recherche Scientifique
1,7-Diphenylhepta-1,6-diene-3,5-dione has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the photostability and photochemical properties of curcuminoids . In biology and medicine, it has been investigated for its potential antioxidant and antitumor activities . The compound’s ability to form complexes with metal ions, such as copper(II), has also been explored for applications in materials science, including wood photoprotection .
Mécanisme D'action
The mechanism of action of 1,7-Diphenylhepta-1,6-diene-3,5-dione involves its interaction with molecular targets and pathways. The compound’s photochemical properties allow it to absorb light and undergo photochemical reactions, leading to the formation of various photoproducts . These photoproducts can interact with biological molecules, such as proteins and DNA, potentially leading to antioxidant and antitumor effects . The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can exhibit enhanced stability and reactivity .
Comparaison Avec Des Composés Similaires
1,7-Diphenylhepta-1,6-diene-3,5-dione is similar to other curcuminoid compounds, such as curcumin and dimethylcurcumin . it is unique in its lack of phenolic groups, which affects its photostability and reactivity . Other similar compounds include 1,7-bis(4-methoxyphenyl)-1,6-heptadiene-3,5-dione and 1,7-bis(3,4-dimethoxyphenyl)-1,6-heptadiene-3,5-dione . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16O2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Synonymes |
DCMeth cpd dicinnamoylmethane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

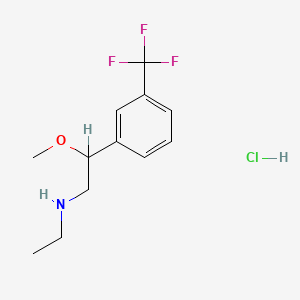
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
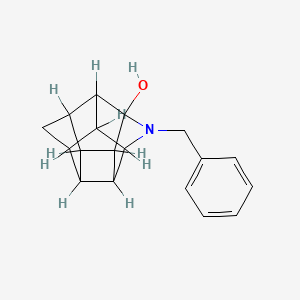

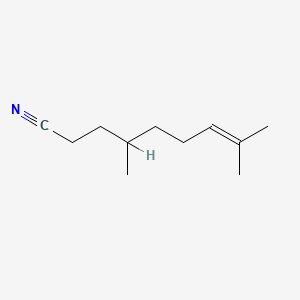
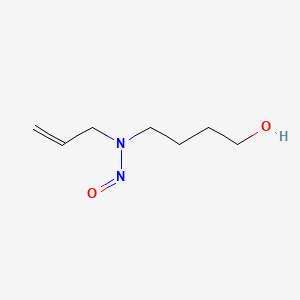
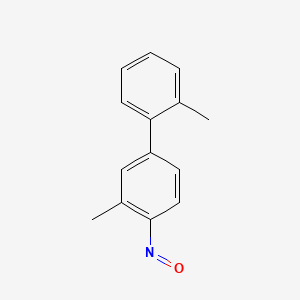
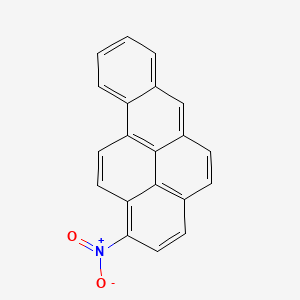
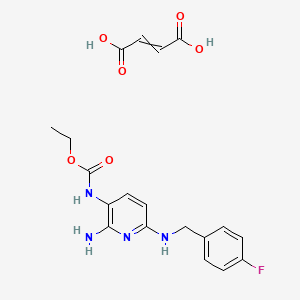
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)

